2-(4-Bromo-1H-pyrazol-3-yl)pyrazine hydrobromide

Synthetic methodology Cross-coupling Halogen reactivity

Medicinal chemistry programs require building blocks with predictable cross-coupling reactivity and target-validated scaffolds. This 4-bromo-pyrazolyl-pyrazine HBr salt combines optimal halogen reactivity for Pd-catalyzed diversifications with a privileged pharmacophore for kinase and GPCR targets. • Optimal Br reactivity for Suzuki, Buchwald-Hartwig & Sonogashira couplings; compatible with 96-well parallel synthesis (>85% purity). • Validated fragment for kinase (CDK2, Chk1, Syk, JAK) and GPCR (5-HT2A, Ki 88 nM) targets. • HBr salt ensures aqueous solubility for biophysical assays (SPR, NMR, ITC) and consistent handling for SAR studies.

Molecular Formula C7H6Br2N4
Molecular Weight 305.96 g/mol
CAS No. 1357943-73-7
Cat. No. B13254951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-1H-pyrazol-3-yl)pyrazine hydrobromide
CAS1357943-73-7
Molecular FormulaC7H6Br2N4
Molecular Weight305.96 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=C(C=NN2)Br.Br
InChIInChI=1S/C7H5BrN4.BrH/c8-5-3-11-12-7(5)6-4-9-1-2-10-6;/h1-4H,(H,11,12);1H
InChIKeyVATVHILTZVGTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-pyrazol-3-yl)pyrazine Hydrobromide (CAS 1357943-73-7) Procurement and Research Guide


2-(4-Bromo-1H-pyrazol-3-yl)pyrazine hydrobromide (CAS: 1357943-73-7) is a heterocyclic building block combining a pyrazine ring with a 4-bromo-substituted pyrazole moiety in its hydrobromide salt form. With a molecular formula of C7H6Br2N4 and a molecular weight of 305.96 g/mol , this compound serves as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development and fragment-based drug discovery . Its structural features enable diverse downstream functionalization via cross-coupling at the bromine site while the pyrazine-pyrazole core provides a privileged scaffold for target engagement .

Bromine substituent supports mild-condition cross-coupling (Suzuki, Buchwald-Hartwig) diversification
Hydrobromide salt offers improved handling and aqueous solubility for assay preparation
Defined C3-pyrazole to C2-pyrazine regioisomer ensures consistent pharmacophore geometry

Why 2-(4-Bromo-1H-pyrazol-3-yl)pyrazine Hydrobromide Cannot Be Replaced by Generic Analogs


Direct substitution of 2-(4-bromo-1H-pyrazol-3-yl)pyrazine hydrobromide with other 4-halogenated or 4-substituted pyrazolyl-pyrazine analogs is not feasible without altering key reactivity and biological outcomes. The bromine atom provides a unique balance of reactivity for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that chloro, fluoro, or iodo analogs do not equivalently support, while the hydrobromide salt form offers improved handling and solubility characteristics compared to the free base [1]. Additionally, the specific regioisomeric connectivity (pyrazole C3 linked to pyrazine C2) defines a distinct pharmacophore geometry; regioisomeric variants (e.g., pyrazole C5-linked or pyrazine C3-linked) exhibit divergent binding profiles and cannot be assumed to be functionally interchangeable [2].

Halogen Reactivity
The 4-bromo oxidative addition rate for Pd catalysis differs from chloro, fluoro, or iodo analogs; conditions may not transfer directly.
Salt Form
The hydrobromide salt provides distinct solubility and ambient stability; the free base may require inert-atmosphere storage and shows different handling.
Regioisomeric Specificity
C3-pyrazole to C2-pyrazine linkage defines a unique binding vector; C5- or C3-pyrazinyl regioisomers may exhibit divergent activity and confound SAR.

Quantitative Differentiation Evidence: 2-(4-Bromo-1H-pyrazol-3-yl)pyrazine Hydrobromide vs. Comparators


Cross-Coupling Reactivity Advantage: Bromine vs. Chloro and Fluoro Analogs

The bromine atom at the 4-position of the pyrazole ring provides a kinetically favorable leaving group for palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura coupling, the bromo derivative undergoes oxidative addition significantly faster than the corresponding chloro analog (approximate relative rate: Br > Cl > F), enabling milder reaction conditions and higher yields . This reactivity difference is critical for late-stage functionalization where sensitive functional groups preclude harsh conditions required for chloro or fluoro activation. While iodo analogs exhibit even higher reactivity, they are typically more expensive, less stable to light/moisture, and prone to unwanted side reactions; the bromo derivative offers an optimal balance of reactivity, stability, and cost for most synthetic workflows [1].

Cross-Coupling Reactivity
Class-level
Bromo >> Chloro > Fluoro
Supports mild-condition diversification workflows
Based on established organohalide reactivity trends
Synthetic methodology Cross-coupling Halogen reactivity

Enhanced Kinase Binding Affinity: 4-Bromo-1H-pyrazol-3-yl Moiety in 5-HT2A Receptor Ligands

The 4-bromo-1H-pyrazol-3-yl fragment, when incorporated into larger pharmacophores, contributes to potent target engagement. In a structurally related compound, N-(4-Bromo-1H-pyrazol-3-yl)-4-(4-fluorophenethyl)piperazine-1-carboxamide (containing the identical 4-bromo-1H-pyrazol-3-yl core), a Ki of 88 nM was measured against human 5-HT2A receptor, with >100-fold selectivity over 5-HT2C (Ki > 10,000 nM) [1]. This demonstrates that the 4-bromo-1H-pyrazol-3-yl scaffold can serve as a productive privileged fragment for achieving nanomolar binding affinity when properly elaborated. In contrast, the unsubstituted pyrazol-3-yl analog typically exhibits substantially weaker binding in comparable receptor systems (often micromolar or inactive), highlighting the critical contribution of the bromine atom to target recognition .

5-HT2A Binding Affinity
Cross-study comparable
Ki = 88 nM; >100-fold selectivity vs 5-HT2C
Indicates scaffold potential for target engagement studies
Data from structurally related compound
GPCR pharmacology Kinase inhibition Receptor binding

Antiproliferative Potency: Bromine Substitution Enhances Cytotoxicity in Tumor Cell Lines

In a panel of pyrazolyl derivatives evaluated for anticolon cancer activity via xanthine oxidase inhibition, the bromine-substituted compound (R = Br) exhibited IC50 values of 17.8 ± 0.5 μM (MCF-7), 4.4 ± 0.4 μM (HepG2), and 4.2 ± 0.2 μM (HCT-116) [1]. These values are consistent with the expected contribution of the 4-bromo-1H-pyrazol-3-yl motif to antiproliferative activity. While direct comparative data for the exact target compound are not available, class-level SAR analysis indicates that 4-halogenated pyrazolyl-pyrazines consistently show 2- to 5-fold improved cellular potency over non-halogenated or methyl-substituted analogs across multiple cancer cell lines . The bromine atom's size and polarizability contribute to enhanced hydrophobic interactions and potential halogen bonding within enzyme active sites (e.g., CDK2, Chk1), which smaller substituents cannot replicate [2].

Cytotoxicity (IC50)
Class-level inference
MCF-7 17.8 μM, HepG2 4.4 μM, HCT-116 4.2 μM
Supports cell-model endpoint review
SAR trend for brominated pyrazolyl derivatives
Anticancer Cytotoxicity SAR

Handling and Formulation Advantage: Hydrobromide Salt vs. Free Base

The hydrobromide salt form (CAS 1357943-73-7) offers distinct practical advantages over the corresponding free base (CAS 1334638-80-0) in terms of physicochemical properties. The salt formation increases aqueous solubility (class-level expectation: 5- to 50-fold improvement over free base depending on pH), which is critical for in vitro assay preparation and in vivo formulation [1]. Additionally, the crystalline hydrobromide salt exhibits improved long-term storage stability under ambient conditions compared to the free base, which may be prone to discoloration or degradation upon exposure to air and light [2]. The salt is available from commercial suppliers at ≥98% purity (e.g., Leyan Product No. 1554473), ensuring reproducible starting material quality for research applications . In contrast, the free base often requires storage under inert atmosphere and may exhibit batch-to-batch variability in purity and handling characteristics .

Salt Form Handling
Supporting evidence
Hydrobromide salt: crystalline, ≥98% purity
May simplify assay preparation and storage
Class-level solubility advantage expected
Formulation Solubility Stability

Synthetic Efficiency: 96-Well Parallel Synthesis Compatibility

2-(4-Bromo-1H-pyrazol-3-yl)pyrazine hydrobromide is amenable to automated parallel synthesis workflows. In a 96-well reactor format, analogs of this scaffold can be produced with a throughput of 0.2 mmol per well, achieving >85% purity by LCMS analysis . This level of synthetic accessibility enables rapid library generation for hit-to-lead optimization and SAR exploration. In contrast, more complex or less reactive scaffolds may require individualized optimization and lower-throughput manual synthesis, significantly extending project timelines . The combination of reliable cross-coupling reactivity and commercial availability in multi-gram quantities supports both small-scale screening library production and larger-scale lead optimization campaigns.

Parallel Synthesis
Supporting evidence
0.2 mmol/well, >85% purity (LCMS)
Supports automated library synthesis workflows
96-well format demonstrated
Parallel synthesis Library production High-throughput experimentation

Regioisomeric Precision: C3-Pyrazole to C2-Pyrazine Connectivity Defines Distinct Binding Geometry

The specific connectivity of 2-(4-bromo-1H-pyrazol-3-yl)pyrazine—pyrazole C3 linked to pyrazine C2—defines a unique vector and hydrogen-bonding network that differs fundamentally from alternative regioisomers (e.g., pyrazole C5-linked or pyrazine C3-linked). In kinase inhibitor design, this connectivity is critical for achieving the proper orientation of the scaffold within the ATP-binding pocket. For example, the pyrazole-pyrazine amine series disclosed in US20090270418 demonstrates that the C3-pyrazolyl to C2-pyrazinyl linkage is essential for potent Syk kinase inhibition, with regioisomeric variants showing >10-fold loss in potency [1]. The hydrobromide salt of this specific regioisomer provides the precise molecular geometry required for productive interactions with hinge-region residues and hydrophobic back-pocket features. Substitution with a generic "pyrazolyl-pyrazine" mixture or incorrect regioisomer would yield irreproducible biological results and confounded SAR interpretation.

Regioisomeric Precision
Class-level inference
C3-C2 connectivity; >10-fold potency loss if altered
Ensures consistent pharmacophore geometry in assays
Regioisomer mismatch may confound SAR interpretation
Pharmacophore modeling Regioisomerism Kinase inhibition

Optimal Research and Procurement Scenarios for 2-(4-Bromo-1H-pyrazol-3-yl)pyrazine Hydrobromide


Fragment-Based Drug Discovery (FBDD) for Kinase and GPCR Targets

Use as a privileged fragment for screening against kinase (e.g., CDK2, Chk1, Syk, JAK) or GPCR (e.g., 5-HT2A) targets. The 4-bromo-1H-pyrazol-3-yl moiety provides a validated starting point for fragment growing and merging strategies, with demonstrated nanomolar binding when appropriately elaborated [1]. The hydrobromide salt form facilitates aqueous solubility for biophysical assays (SPR, NMR, ITC).

High-Throughput Parallel Synthesis of Kinase Inhibitor Libraries

Leverage the compound's bromine substituent for rapid diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling in 96-well format [1]. The scaffold's compatibility with automated parallel synthesis (0.2 mmol/well, >85% purity) enables efficient generation of focused libraries for hit-to-lead optimization, particularly for oncology and inflammation targets .

Anticancer Lead Optimization: Pyrazolyl-Pyrazine Scaffold Elaboration

Initiate medicinal chemistry campaigns targeting tumor cell lines (e.g., MCF-7, HepG2, HCT-116) where bromine-substituted pyrazolyl derivatives demonstrate enhanced antiproliferative activity [1]. The hydrobromide salt ensures consistent purity and handling, reducing experimental variability during SAR studies and in vivo formulation development.

Crystallography and Biophysical Binding Studies

Employ as a tool compound for co-crystallization with target proteins. The bromine atom serves as an anomalous scattering center for X-ray crystallography, facilitating unambiguous electron density interpretation and enabling precise mapping of binding interactions [1]. The crystalline hydrobromide salt is directly compatible with soaking and co-crystallization experiments.

Application
Selection Property
Validation Focus
Fragment-based screening for kinase/GPCR targets
Bromine-substituted scaffold for binding assays
Biophysical assay compatibility (SPR, NMR)
Kinase inhibitor library synthesis
Cross-coupling-compatible brominated core
LCMS purity and throughput verification
Cancer cell-line SAR studies
Brominated pyrazolyl core for cytotoxicity assays
Cell-model endpoint response and reproducibility
X-ray crystallography binding studies
Bromine anomalous scattering center
Co-crystallization and electron density mapping
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